BMS-202 is a small molecule classified as an immune checkpoint inhibitor. [, , , , , , , , , ] Specifically, it acts as an antagonist of the programmed cell death protein 1 (PD-1)/programmed death-ligand 1 (PD-L1) interaction. [2, 3, 5, 7, 12, 14-16, 18, 23, 24, 28, 30] This interaction plays a crucial role in immune evasion by cancer cells. BMS-202 disrupts this interaction, hindering the ability of cancer cells to evade the immune system. [, , , , , , ]
BMS-202 was developed by Bristol-Myers Squibb and belongs to a class of immune checkpoint inhibitors. It is specifically designed to inhibit the interaction between PD-1 and PD-L1, thereby enhancing T-cell activity against tumors. This compound is classified as a small-molecule inhibitor based on its structure and mechanism of action.
The synthesis of BMS-202 involves several key steps, primarily through organic synthesis techniques. The compound is synthesized using a combination of reactions including:
The synthetic pathway is complex, requiring careful control of reaction conditions and purification processes such as thin-layer chromatography and high-performance liquid chromatography to ensure the purity and yield of BMS-202 .
BMS-202 has a well-defined molecular structure characterized by three essential pharmacophores:
The molecular formula of BMS-202 includes specific functional groups that facilitate its interaction with target proteins, contributing to its efficacy as an inhibitor .
BMS-202 undergoes several chemical reactions that are essential for its activity:
These reactions are critical for understanding how BMS-202 functions at a cellular level and its potential side effects .
BMS-202 operates by blocking the PD-1/PD-L1 interaction, which is pivotal in immune evasion by tumors. The mechanism involves:
These properties are critical for determining the appropriate formulation and delivery methods for therapeutic applications .
BMS-202 has several promising applications in scientific research and medicine:
BMS-202 (chemical name: N-{2-[({2-Methoxy-6-[(2-Methyl[1,1'-Biphenyl]-3-Yl)methoxy]pyridin-3-Yl}methyl)amino]ethyl}acetamide) is a synthetic organic compound with the molecular formula C₂₅H₂₉N₃O₃ and a molecular weight of 419.52 g/mol. Its structure features a 2-methyl-3-biphenylylmethanol scaffold linked to a methoxy-pyridine ring through an ether bond, with an acetamide-terminated alkylamino chain (Canonical SMILES: COc1nc(OCc2cccc(c2C)c2ccccc2)ccc1CNCCNC(=O)C
) [1] [4] [9]. Key physicochemical properties include:
Table 1: Physicochemical Profile of BMS-202
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₂₅H₂₉N₃O₃ | PubChem CID 117951478 |
Molecular Weight | 419.52 g/mol | [1] [9] |
Hydrogen Bond Acceptors | 4 | [4] |
Hydrogen Bond Donors | 2 | [4] |
Topological Polar Surface Area | 72.48 Ų | [4] |
LogP (XLogP) | 5.16 | [4] [9] |
Melting Point | 110.90 ± 0.54°C | DSC, [8] |
Water Solubility | Low (highly hydrophobic) | [6] [8] |
Residual Water Content | 2.76 ± 1.37% (w/w) | Karl Fischer Titration |
Scanning electron microscopy (SEM) reveals a needle-like crystalline morphology, while Fourier-transform infrared (FTIR) and Raman spectroscopy confirm batch-to-batch chemical uniformity. The compound exhibits low hygroscopicity (<2% mass change at 90% relative humidity), supporting formulation stability [8].
BMS-202 is a nonpeptidic inhibitor of the programmed death-1/programmed death-ligand 1 (PD-1/PD-L1) interaction, with IC₅₀ = 18 nM in homogeneous time-resolved fluorescence (HTRF) binding assays and a dissociation constant (KD) of 8 μM for PD-L1 [3] [6] [9]. Its mechanism involves allosteric induction of PD-L1 homodimerization, which sterically occludes the PD-1 binding interface:
Structural Basis of Inhibition
Dimerization Dynamics
Table 2: Comparative Binding Metrics of BMS Inhibitors
Compound | IC₅₀ (HTRF Assay) | Thermal Shift (ΔTm) vs. PD-L1 | Key Residue Interactions |
---|---|---|---|
BMS-202 | 18 nM | +13.0°C | Tyr56, Met115, Asp122 |
BMS-8 | ~200 nM | +9.4°C | Tyr56, Gln66, Met115 |
BMS-1166 | 1.4 μM | +6.2°C | Ile54, Tyr56, Ala121 |
Symmetric analog | 4.7 nM | +15.1°C | Dual-site: Tyr56A/B, Met115A/B |
Downstream Immunological Effects
BMS-202 exhibits favorable tumor penetration but limited aqueous solubility:
Absorption and Distribution
Metabolic and Physicochemical Barriers
Table 3: Tumor Distribution and Cellular Pharmacokinetics
Parameter | Findings | Model System |
---|---|---|
Tumor-to-Plasma Ratio | >10:1 | B16-F10 melanoma mice [3] |
Intratumoral Concentration | Sufficient to block PD-1/PD-L1 binding | B16-F10 melanoma [3] |
Solubility in DMSO | 45 mg/mL (107.27 mM) | [9] |
Cytotoxicity Threshold | >10 μM (safe for target engagement) | HaCaT/NHEK cells [8] |
Skin Permeation Potential | High (low molecular weight, crystalline) | SEM/DSC analysis [8] |
Metabolic Remodeling in Tumors
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1